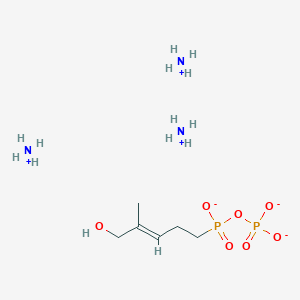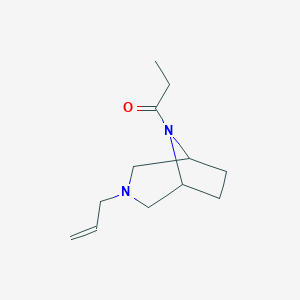
Ácido 1-naftalensulfónico 8-anilino
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El ácido 1-anilinonaftalen-8-sulfónico tiene una amplia gama de aplicaciones de investigación científica, que incluyen :
Química: Utilizado como una sonda fluorescente para estudiar las propiedades de varios sistemas químicos.
Biología: Empleo para estudiar el plegamiento de proteínas, los cambios conformacionales y la agregación de proteínas en enfermedades neurodegenerativas como el Alzheimer y las enfermedades por priones.
Medicina: Utilizado para investigar la unión de ligandos a proteínas y los efectos de estas interacciones en la estructura y función de las proteínas.
Industria: Aplicación en el estudio de tensioactivos y la formación de micelas, así como en el desarrollo de nuevos colorantes fluorescentes.
Mecanismo De Acción
El mecanismo de acción del ácido 1-anilinonaftalen-8-sulfónico implica su unión a regiones hidrofóbicas en las superficies de las proteínas. Esta unión induce cambios en las propiedades fluorescentes del compuesto, lo que permite a los investigadores estudiar los cambios conformacionales en las proteínas . La parte sulfonato del compuesto se ancla a las cadenas laterales catiónicas de las proteínas, mientras que el núcleo anilinonaftaleno se une a los bolsillos hidrofóbicos cercanos .
Safety and Hazards
Direcciones Futuras
The overall binding process of ANS considering the binding constant is not fully understood, which requires the ANS fluorescence binding mechanism to be examined . The molecular mechanism of ANS–protein binding will help us to interpret the molecular motions of ANS molecules at the binding site in detail, especially with respect to an equilibrium perspective .
Análisis Bioquímico
Biochemical Properties
8-Anilino-1-naphthalenesulfonic acid is used to study the intermediate states in the folding/unfolding pathways of proteins . It is also useful to check the conformational changes involved with the aggregation of proteins . It is useful for determining the affinity of hydrophobic ligands to their corresponding binding proteins . 8-Anilino-1-naphthalenesulfonic acid undergoes a blue shift and fluorescence increases when it binds to non-polar regions of a protein surface or membranes .
Cellular Effects
8-Anilino-1-naphthalenesulfonic acid’s fluorescent properties will change as it binds to hydrophobic regions on the protein surface . Its permeability to mitochondrial membranes makes it particularly useful .
Molecular Mechanism
8-Anilino-1-naphthalenesulfonic acid can be used to study conformational changes induced by ligand binding in proteins . The binding of 8-Anilino-1-naphthalenesulfonic acid to proteins is nonspecific, anchoring to cationic side chains of proteins via its sulfonate moiety and additionally binding to nearby hydrophobic pockets on the protein via its anilinonaphthalene core .
Temporal Effects in Laboratory Settings
The synthesis of 8-Anilino-1-naphthalenesulfonic acid and its derivatives have been low yielding, requiring harsh reaction conditions and long reaction times . Efficient, mild microwave-assisted copper(0)-catalyzed Ullmann coupling conditions have been developed to synthesize 8-Anilino-1-naphthalenesulfonic acid derivatives with yields of up to 74% .
Metabolic Pathways
Pseudomonas aeruginosa, isolated from soil near tannery effluent, was able to degrade 8-Anilino-1-naphthalenesulfonic acid, a sulfonated aromatic amine . The organism degraded this amine up to a concentration of 1,200 mg l−1 using glucose and ammonium nitrate as carbon and nitrogen sources respectively .
Métodos De Preparación
La síntesis del ácido 1-anilinonaftalen-8-sulfónico implica varios pasos. Un método común incluye los siguientes pasos :
- Disolver naftilamina en ácido sulfúrico a una temperatura de 35-45°C y reaccionar durante 2-3 horas para obtener ácido 1-naftalensulfónico.
- Reaccionar el producto ácido 1-naftalensulfónico con una mezcla ácida de ácido nítrico y ácido sulfúrico a 30-95°C para generar 1-grupo sulfónico 8-nitronaftaleno.
- Reaccionar el producto 1-grupo sulfónico 8-nitronaftaleno con polvo de hierro y vapor de agua a 60-180°C para generar ácido 1-naftilamina 8-sulfónico.
Análisis De Reacciones Químicas
El ácido 1-anilinonaftalen-8-sulfónico se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando los grupos amino y ácido sulfónico.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácido sulfúrico, ácido nítrico y polvo de hierro . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
El ácido 1-anilinonaftalen-8-sulfónico es único debido a sus propiedades fluorescentes específicas y su capacidad para unirse a regiones hidrofóbicas en las proteínas. Compuestos similares incluyen :
Ácido 8-anilino-1-naftalensulfónico: Otra sonda fluorescente con propiedades similares.
Ácido N-fenil-8-naftilamina-1-sulfónico: Un compuesto con características de unión comparables.
Ácido N-fenil-1-naftilamina-8-sulfónico: Otro compuesto relacionado utilizado en aplicaciones similares.
Estos compuestos comparten características estructurales y aplicaciones similares, pero pueden diferir en sus afinidades de unión específicas y propiedades fluorescentes.
Propiedades
IUPAC Name |
8-anilinonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEOQOXTVHGIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1445-19-8 (mono-hydrochloride), 18108-68-4 (magnesium [2:1]), 28836-03-5 (mono-ammonium) | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7058882 | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [Aldrich MSDS] | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
82-76-8 | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-anilinonaphthalene-1-sulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-anilinonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ANILINO-8-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630I4V6051 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Anilino-1-naphthalene sulfonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)








![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)


